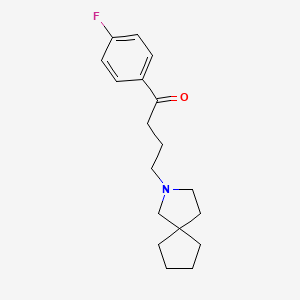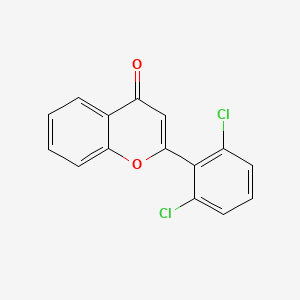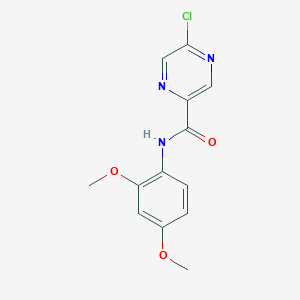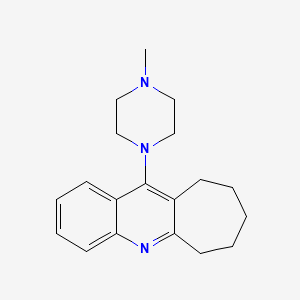![molecular formula C20H25NO B11834898 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline CAS No. 89354-57-4](/img/structure/B11834898.png)
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between aniline derivatives and α,β-unsaturated aldehydes can lead to the formation of quinoline derivatives through a series of steps including Michael addition, cyclization, and dehydration .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
科学的研究の応用
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoline: A simpler compound with a similar ring structure but without the ethylhexyl and methyl groups.
Furoquinoline: A compound with a similar fused ring system but different substituents.
特性
CAS番号 |
89354-57-4 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
2-(2-ethylhexyl)-3-methylfuro[3,2-h]quinoline |
InChI |
InChI=1S/C20H25NO/c1-4-6-8-15(5-2)13-18-14(3)17-11-10-16-9-7-12-21-19(16)20(17)22-18/h7,9-12,15H,4-6,8,13H2,1-3H3 |
InChIキー |
BYFOHVGBWHWPEO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=C(C2=C(O1)C3=C(C=CC=N3)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


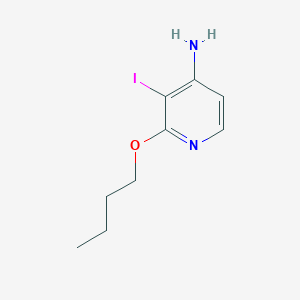
![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
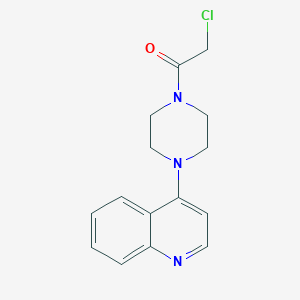
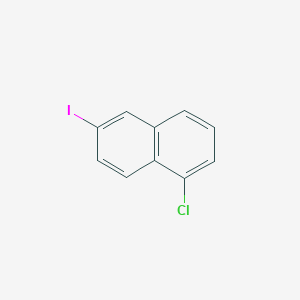

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
